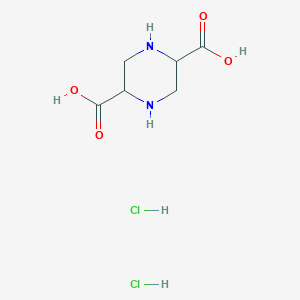
(Dioxolan-2-yl)-1-methyl-pyridinium iodide
Übersicht
Beschreibung
“(Dioxolan-2-yl)-1-methyl-pyridinium iodide” is a chemical compound. It is related to dioxolane, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . Dioxolane is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A practical route to 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one was developed, featuring the use of inexpensive starting materials/reagents and readily attainable reaction conditions .Molecular Structure Analysis
The molecular structure of “(Dioxolan-2-yl)-1-methyl-pyridinium iodide” is related to that of dioxolane, which is a heterocyclic acetal . The structure of a similar compound, the 4-(l,3-dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine-borane complex, has been studied .Chemical Reactions Analysis
Dioxolanes, which are related to “(Dioxolan-2-yl)-1-methyl-pyridinium iodide”, can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . They can also be used as protecting groups for carbonyl compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Cholinergic Affinity
One application involves the synthesis of stereoisomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and their iodomethylates. These compounds were derived from potent agonists and expected to show selectivity among cholinergic receptors. Their binding affinity for muscarinic receptors was evaluated, with some iodomethylates showing promising affinity (Dei et al., 2003).
Pyridinium Salts Formation
The reaction of 2-(pyridin-2-yl)benzoxazole with methyl iodide forms pyridinium salts. This reaction indicates the chemical versatility and reactivity of pyridine derivatives, including (Dioxolan-2-yl)-1-methyl-pyridinium iodide (Zarin et al., 1974).
Corrosion Inhibition
This compound has been used in the study of corrosion inhibition for stainless steel in acidic solutions. It enhances the passivation of steel, increasing the suppression of critical current and demonstrating its potential as a corrosion inhibitor (Obaid et al., 2017).
Solvent Polarity Characterization
It has been utilized as a solvatochromic and solvatofluorchromic probe for characterizing solvent polarity. The compound's optical properties, including absorption and fluorescence spectra, show significant dependence on solvent polarities, making it a valuable tool in this field (Cao et al., 2018).
Nonlinear Optical Properties
This compound has shown potential in the field of nonlinear optics. Studies have focused on its absorption properties and its effectiveness in applications like second harmonic generation imaging, which has potential biological applications (Fortuna et al., 2011).
Magneto-Structural Correlation
It has been investigated for its role in magneto-structural correlation in iodide salts of p-N-alkylpyridinium nitronyl nitroxides. This study is significant in understanding the magnetic properties and structural behaviors of such compounds (Awaga et al., 1994).
Crystal Engineering
In crystal engineering, N-methyl-3,5-dibromopyridinium iodide, a related compound, forms a crystal matrix with short C–Br⋯I halogen bonding. This highlights its utility in the design of materials with specific crystal properties (Logothetis et al., 2004).
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2.HI/c1-10-5-3-2-4-8(10)9-11-6-7-12-9;/h2-5,9H,6-7H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJZYCXCPMWWKO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C2OCCO2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477157 | |
| Record name | Pyridinium, 2-(1,3-dioxolan-2-yl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dioxolan-2-yl)-1-methyl-pyridinium iodide | |
CAS RN |
112390-98-4 | |
| Record name | Pyridinium, 2-(1,3-dioxolan-2-yl)-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112390-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 2-(1,3-dioxolan-2-yl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)








